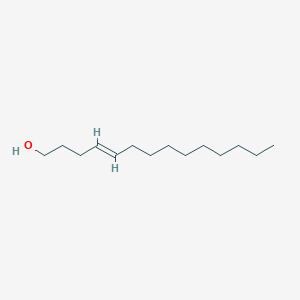

4-Tetradecen-1-ol, (E)

Description

Contextualization within Long-Chain Unsaturated Alcohols

Long-chain unsaturated alcohols are a diverse class of organic molecules characterized by a carbon chain of typically 10 to 18 carbons and at least one carbon-carbon double bond. gerli.com These compounds are widespread in nature, found in organisms ranging from bacteria and yeasts to plants and insects. researchgate.netnih.gov Their physical and chemical properties, such as volatility and solubility, are influenced by the chain length and the position and geometry of the double bond(s). nih.gov

The presence of the double bond introduces the possibility of geometric isomerism (cis/trans or Z/E), which dramatically affects the molecule's three-dimensional shape and, consequently, its biological activity. (E)-4-Tetradecen-1-ol, with its 14-carbon backbone and a trans (E) double bond at the fourth carbon, is a specific example of this molecular diversity.

Significance in Natural Products Chemistry and Chemical Ecology

Long-chain unsaturated alcohols are crucial players in the field of chemical ecology, which studies the chemical interactions between living organisms. researchgate.net Many of these alcohols function as semiochemicals, which are signaling molecules that mediate interactions. researchgate.net A significant subset of these are pheromones, chemicals released by an organism to elicit a specific response from another individual of the same species. gerli.comfrontiersin.org

For instance, various long-chain alcohols and their derivatives, such as acetates, have been identified as sex pheromones in numerous insect species, particularly moths (Lepidoptera). researchgate.netresearchgate.netnih.gov These compounds are often released by females to attract males for mating. The specific blend and ratio of different isomers are often critical for species recognition and reproductive isolation. researchgate.net Beyond their role as pheromones, some long-chain alcohols contribute to the fragrance of plants or are components of insect waxes and defensive secretions. gerli.comresearchgate.net

The chemical properties of (E)-4-Tetradecen-1-ol are detailed in the table below:

| Property | Value |

| Molecular Formula | C14H28O |

| Molecular Weight | 212.3715 g/mol |

| CAS Registry Number | 59101-24-5 |

Table 1: Chemical Properties of (E)-4-Tetradecen-1-ol. nist.gov

Overview of Current Research Landscape and Academic Gaps

Current research on long-chain unsaturated alcohols is vibrant, with ongoing efforts to identify new compounds, elucidate their biosynthetic pathways, and synthesize them for various applications, including pest management. frontiersin.orgsmolecule.com The use of pheromone-based strategies is considered an environmentally friendly alternative to conventional pesticides. frontiersin.org

However, significant academic gaps remain. While numerous long-chain unsaturated alcohols have been identified, the precise biological function of many, including (E)-4-Tetradecen-1-ol, is not always fully understood. Further research is needed to:

Identify the full range of organisms that produce or respond to (E)-4-Tetradecen-1-ol.

Elucidate the biosynthetic pathways responsible for its production.

Investigate its specific role in chemical communication and other biological processes.

Explore its potential for practical applications.

Addressing these gaps will require a multidisciplinary approach, combining analytical chemistry, biochemistry, molecular biology, and ecology.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H28O |

|---|---|

Molecular Weight |

212.37 g/mol |

IUPAC Name |

(E)-tetradec-4-en-1-ol |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-11,15H,2-9,12-14H2,1H3/b11-10+ |

InChI Key |

NFLOGWCACVSGQN-ZHACJKMWSA-N |

Isomeric SMILES |

CCCCCCCCC/C=C/CCCO |

Canonical SMILES |

CCCCCCCCCC=CCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of E 4 Tetradecen 1 Ol

Established Reaction Pathways for Unsaturated Alcohols

Several classical and reliable reactions in organic synthesis have been adapted for the preparation of unsaturated alcohols and their derivatives. These methods, while foundational, offer varying degrees of stereoselectivity.

Wittig Reaction Approaches and Stereoselectivity

The Wittig reaction is a cornerstone in alkene synthesis, forming a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is heavily dependent on the nature of the ylide. wikipedia.orgnumberanalytics.com

Stabilized vs. Unstabilized Ylides : Stabilized ylides, typically bearing an electron-withdrawing group (e.g., ester, ketone), generally lead to the formation of (E)-alkenes with high selectivity. wikipedia.orgchemtube3d.comorganic-chemistry.org This is attributed to the thermodynamic stability of the anti-oxaphosphetane intermediate. chemtube3d.com Conversely, unstabilized ylides (e.g., with alkyl substituents) tend to produce (Z)-alkenes. masterorganicchemistry.comwikipedia.org For the synthesis of (E)-4-Tetradecen-1-ol, a stabilized ylide approach would be favored.

Reaction Conditions : Factors such as the solvent and the presence of lithium salts can significantly influence the E/Z ratio of the product. wikipedia.org For instance, performing the reaction in dimethylformamide with lithium iodide can favor the Z-isomer. wikipedia.org To achieve high (E)-selectivity, salt-free conditions are often preferred.

A general synthetic sequence for (E)-4-Tetradecen-1-ol using the Wittig reaction could involve the reaction of a suitable phosphonium ylide with an aldehyde. For example, the ylide generated from a C10 phosphonium salt could react with a C4 aldehyde containing a protected hydroxyl group. Subsequent deprotection would yield the target alcohol.

Table 1: Factors Influencing Stereoselectivity in the Wittig Reaction

| Factor | Influence on Stereoselectivity | Rationale |

| Ylide Structure | Stabilized ylides favor (E)-alkenes; Unstabilized ylides favor (Z)-alkenes. wikipedia.orgchemtube3d.comorganic-chemistry.org | The stability of the intermediate oxaphosphetane dictates the stereochemical outcome. chemtube3d.com |

| Reaction Temperature | Lower temperatures can sometimes enhance selectivity. | May favor the kinetic product over the thermodynamic product. |

| Solvent | Polar aprotic solvents can influence the reaction course. | Solvent polarity can affect the stability and reactivity of intermediates. |

| Additives (e.g., Salts) | Lithium salts can decrease (E)-selectivity. wikipedia.org | Can promote equilibration of intermediates, leading to a mixture of isomers. wikipedia.org |

Reduction Strategies (e.g., from Carboxylic Acids)

The reduction of carboxylic acids and their derivatives is a fundamental transformation in organic synthesis that can provide access to primary alcohols.

Reduction of Carboxylic Acids : Carboxylic acids can be reduced to their corresponding alcohols. For instance, tetradecenoic acid can be reduced to tetradecenol. atamanchemicals.com However, this direct reduction often requires harsh reducing agents like lithium aluminum hydride (LiAlH4).

Reduction of Esters : A milder approach involves the reduction of the corresponding ester. For example, the methyl ester of a tetradecenoic acid can be reduced with sodium in anhydrous methanol (B129727). google.com

For the synthesis of (E)-4-Tetradecen-1-ol, one could envision the reduction of (E)-4-tetradecenoic acid or its ester. The challenge then lies in the stereoselective synthesis of the unsaturated carboxylic acid precursor.

Esterification and De-esterification Routes for Analogues

Esterification and de-esterification are common reactions used to protect or modify the hydroxyl group in the synthesis of unsaturated alcohols and their acetates, which are common pheromone components. smolecule.com

Esterification : An unsaturated alcohol like (E)-4-Tetradecen-1-ol can be converted to its acetate (B1210297) ester by reaction with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine.

De-esterification (Hydrolysis) : The reverse reaction, the hydrolysis of an acetate ester to the corresponding alcohol, can be achieved under acidic or basic conditions. smolecule.com For example, treatment of an (E)-alken-1-yl acetate with a base can afford the corresponding (E)-alken-1-ol. researchgate.net

These reactions are crucial in multi-step syntheses where the alcohol functionality needs to be protected during other transformations, such as the construction of the carbon skeleton or the introduction of the double bond.

Advanced Stereoselective Synthesis of the (E)-Isomer

Achieving high stereoselectivity for the (E)-isomer often requires more advanced synthetic methods that offer greater control over the double bond geometry.

Control of Double Bond Configuration

Several modern synthetic methods provide excellent control over the formation of (E)-alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction : This modification of the Wittig reaction, using phosphonate (B1237965) carbanions, typically shows excellent (E)-selectivity, especially with aldehydes. wikipedia.org The resulting product is often an α,β-unsaturated ester, which can then be reduced to the allylic alcohol.

Julia-Kocienski Olefination : This reaction provides (E)-alkenes with high stereoselectivity. wikipedia.org

Alkyne Reduction : The reduction of an internal alkyne is a powerful method for generating a disubstituted alkene. A dissolving metal reduction, such as with sodium in liquid ammonia, selectively produces the (E)-alkene. For the synthesis of (E)-4-Tetradecen-1-ol, this would involve the synthesis of 4-tetradecyn-1-ol followed by reduction.

Cross-Metathesis : Olefin metathesis reactions, particularly cross-metathesis using ruthenium-based catalysts, can be employed to form (E)-alkenes. researchgate.net

Enantioselective Synthesis Considerations

While the focus here is on the stereochemistry of the double bond, it is worth noting that if the alcohol were chiral, enantioselective methods would be necessary. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. beilstein-journals.orgresearchgate.net This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. beilstein-journals.orgresearchgate.netrsc.org For an achiral molecule like (E)-4-Tetradecen-1-ol, these considerations are not directly applicable unless a chiral center is introduced in a derivative.

Purification and Isolation Techniques in Synthetic Procedures

The successful synthesis of (E)-4-Tetradecen-1-ol with high stereochemical purity necessitates effective purification and isolation techniques to remove byproducts, unreacted starting materials, and any potential (Z)-isomer. The purification strategy often involves a combination of extraction, washing, chromatography, and distillation methods, tailored to the specific synthetic route and the nature of the impurities.

Following the primary reaction, a standard workup procedure is typically employed to isolate the crude product. This often begins with quenching the reaction mixture, for example, by the careful addition of an aqueous solution like 1 M NaOH, especially after reductions using reagents such as lithium aluminum hydride (LiAlH₄). google.com The resulting mixture is then often diluted with an organic solvent, for instance, dichloromethane (B109758) (CH₂Cl₂), and passed through a filtration aid like Celite to remove inorganic salts and other solid residues. The filtrate is then concentrated under reduced pressure to yield the crude (E)-4-Tetradecen-1-ol. google.com

Further purification is almost always necessary to achieve high purity. This commonly involves liquid-liquid extraction and washing steps. The crude product, dissolved in an organic solvent such as diethyl ether or ethyl acetate, is washed sequentially with aqueous solutions to remove specific types of impurities. nih.govtandfonline.com A typical washing sequence might include:

An acidic wash (e.g., dilute HCl) to remove any basic impurities. tandfonline.com

A basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any excess acid and remove acidic byproducts. tandfonline.com

A wash with brine (saturated aqueous NaCl solution) to reduce the water content in the organic layer before drying. units.it

After the washing steps, the organic phase is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed by rotary evaporation to afford the partially purified product. nih.govunits.it

Chromatographic Methods

Column chromatography is a cornerstone technique for the purification of (E)-4-Tetradecen-1-ol, offering the ability to separate the target compound from non-isomeric impurities and, crucially, from the (Z)-isomer.

Silica (B1680970) Gel Column Chromatography: Standard silica gel chromatography is widely used for the purification of long-chain alcohols. mdpi.comcdnsciencepub.com The choice of eluent (mobile phase) is critical and is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether). The polarity of the solvent system is gradually increased to elute compounds of increasing polarity from the column. For (E)-4-Tetradecen-1-ol, a gradient of ethyl acetate in hexane is a common choice.

To enhance the separation of (E) and (Z) geometric isomers, silica gel impregnated with silver nitrate (B79036) (AgNO₃) is often employed. google.compatentcut.comresearchgate.net The silver ions form reversible π-complexes with the double bonds of the alkenes, and the stability of these complexes differs between the (E) and (Z) isomers, allowing for their separation. The less sterically hindered (E)-isomer generally forms a stronger complex and is retained on the column longer than the (Z)-isomer.

High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity, preparative HPLC is a powerful tool. nih.govnih.gov Both normal-phase and reverse-phase HPLC can be utilized.

Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. For instance, a mobile phase of 30% diethyl ether in hexane has been used for the separation of similar pheromone alcohols. nih.gov

Reverse-Phase HPLC: Employs a non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., a mixture of methanol and water). mdpi.comd-nb.info This method is scalable and can be used for the isolation of impurities in preparative separations. mdpi.com

The following table summarizes typical conditions for the chromatographic purification of long-chain unsaturated alcohols, which are applicable to (E)-4-Tetradecen-1-ol.

| Technique | Stationary Phase | Mobile Phase/Eluent | Typical Application | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | General purification from non-isomeric byproducts. | mdpi.com |

| Column Chromatography | Silver Nitrate Impregnated Silica Gel | Petroleum Ether/Dichloromethane | Separation of (E) and (Z) isomers. | patentcut.com |

| Preparative HPLC (Normal Phase) | Silica Gel Column (e.g., Inertsil SIL-100A) | 30% Diethyl Ether in Hexane | High-purity isolation of pheromone alcohols. | nih.gov |

| Preparative HPLC (Reverse Phase) | C18 Column (e.g., Newcrom R1) | Acetonitrile (B52724)/Water/Phosphoric Acid | Scalable purification and impurity isolation. | mdpi.com |

Distillation

For larger-scale purification, particularly for removing non-volatile impurities, distillation under reduced pressure is an effective method. tandfonline.com Given the relatively high boiling point of (E)-4-Tetradecen-1-ol, vacuum distillation is necessary to prevent thermal decomposition. While specific conditions for (E)-4-Tetradecen-1-ol are not widely reported, data from similar long-chain unsaturated alcohols, such as (Z)-10-tetradecen-1-ol acetate, suggest that distillation at pressures around 3 mmHg would require temperatures in the range of 138°C. tandfonline.com

The following table outlines representative distillation parameters for a related compound, which can serve as an estimate for the purification of (E)-4-Tetradecen-1-ol.

| Compound | Pressure (mmHg) | Boiling Point (°C) | Purpose | Reference |

|---|---|---|---|---|

| (Z)-10-Tetradecen-1-ol acetate | 3 | 138 | Removal of non-volatile impurities and unreacted reagents. | tandfonline.com |

| 12-Acetoxy-1-dodecanal | 4 | 142 | Isolation after oxidation. | tandfonline.com |

The final purity of the isolated (E)-4-Tetradecen-1-ol is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the chemical identity and determine the isomeric purity. patentcut.com

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separation Methods

Chromatography is fundamental to the analysis of (E)-4-Tetradecen-1-ol, allowing for its isolation from isomers and other components within a sample. The choice of chromatographic technique is dictated by the compound's volatility and the complexity of the sample matrix.

Gas Chromatography (GC) with Specialized Detectors

Gas chromatography (GC) is the most prevalent technique for analyzing volatile compounds like (E)-4-Tetradecen-1-ol due to its high resolution, sensitivity, and reproducibility. nih.gov The process involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a capillary column. nih.govnih.gov

The selection of the GC column is critical for separating isomers. Non-polar columns, such as those with a dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5), are often used. researchgate.net For enhanced separation of geometric isomers like (E)- and (Z)-tetradecen-1-ol, more polar columns, such as those coated with polyethylene (B3416737) glycol (e.g., DB-WAX) or a cyanopropyl polysiloxane (e.g., DB-23), are employed. researchgate.net The retention time and Kovats retention index (KI) on different columns are key parameters for tentative identification. researchgate.net

Standard detectors like the Flame Ionization Detector (FID) provide excellent sensitivity for quantification. However, for analyzing this compound in its biological context as a pheromone, specialized detectors are indispensable. Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful hyphenated technique where the antennae of a target insect species are used as a biological detector. nih.govresearchgate.netfrontiersin.org As the separated compounds elute from the GC column, they are passed over the antenna, and any compound that elicits an electrical response is identified as biologically active. frontiersin.orgmdpi.comscielo.br This method is exceptionally sensitive and specific for identifying pheromone components, even those present in trace amounts. nih.govmdpi.com

Table 1: Example GC Parameters for Pheromone Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film) | scielo.br |

| Carrier Gas | Helium (1 mL/min) | scielo.br |

| Injector | Splitless | scielo.br |

| Oven Program | 50°C (2 min), then 15°C/min to 250°C (hold 10 min) | scielo.br |

| Detector | FID and/or EAD | frontiersin.orgscielo.br |

High-Performance Liquid Chromatography (HPLC)

While GC is dominant for volatile analysis, High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative or complementary technique, particularly for preparative separation or for analyzing less volatile derivatives. sielc.comsielc.com In HPLC, the compound is separated in a liquid mobile phase on a solid stationary phase. For long-chain alcohols, reversed-phase (RP) HPLC is common, typically using a C18 column. sielc.com

A typical mobile phase for analyzing (E)-4-Tetradecen-1-ol could consist of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com Detection is often achieved using a Refractive Index (RI) detector or, if the alcohol is derivatized with a UV-absorbing chromophore, a UV-Vis detector. researchgate.net For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS). researchgate.netchromatographyonline.com While less common for this specific compound, HPLC is widely used for the analysis of other long-chain alcohols and fatty acids in various matrices. researchgate.netchromatographyonline.commdpi.com The technique is scalable and can be used for isolating impurities or for pharmacokinetic studies. sielc.comsielc.com

Spectrometric Identification Techniques

Following chromatographic separation, spectrometric techniques are used to confirm the molecular structure of (E)-4-Tetradecen-1-ol.

Mass Spectrometry (MS) and GC-MS Profiling

Mass Spectrometry (MS) is a powerful tool that measures the mass-to-charge ratio of ionized molecules. When coupled with Gas Chromatography (GC-MS), it becomes the gold standard for the definitive identification of volatile compounds. nih.govnih.govrothamsted.ac.uk The GC separates the components of a mixture, and the MS provides a mass spectrum for each component, which serves as a molecular fingerprint. mdpi.com

The electron ionization (EI) mass spectrum of long-chain unsaturated alcohols like (E)-4-Tetradecen-1-ol is characterized by a molecular ion peak (M+), although it may be weak or absent. More prominent are the fragment ions resulting from the loss of water ([M-18]+) and other characteristic cleavages along the alkyl chain. The fragmentation pattern helps to deduce the compound's structure, though determining the exact position and geometry of the double bond from the mass spectrum alone can be challenging without derivatization or comparison to an authentic standard. mdpi.com GC-MS analysis is crucial for profiling complex biological extracts, such as those from insect pheromone glands, to identify and quantify all volatile components. uva.nljapsonline.comijarbs.com

Table 2: Key Mass Spectrometry Data for Isomeric Tetradecenols

| Compound | Molecular Formula | Molecular Weight | Key MS Characteristics |

|---|---|---|---|

| (E)-4-Tetradecen-1-ol | C₁₄H₂₈O | 212.37 g/mol | Presence of a molecular ion (M+), a prominent [M-H₂O]+ fragment, and a hydrocarbon fragmentation pattern. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the molecular structure of (E)-4-Tetradecen-1-ol. It gives direct insight into the carbon skeleton and the number and environment of hydrogen atoms. researchgate.netbhu.ac.in

¹H NMR spectroscopy reveals the number of different kinds of protons and their neighboring environments. For (E)-4-Tetradecen-1-ol, characteristic signals include those for the protons adjacent to the hydroxyl group (-CH₂OH), the olefinic protons at the double bond (-CH=CH-), and the various methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups in the alkyl chain. The coupling constant (J-value) between the olefinic protons is particularly important, as a large J-value (typically >12 Hz) is indicative of the trans or (E) configuration of the double bond.

¹³C NMR spectroscopy shows signals for each non-equivalent carbon atom in the molecule. bhu.ac.in The chemical shifts of the carbons in the double bond (typically in the 120-140 ppm range) and the carbon bearing the hydroxyl group (around 60-65 ppm) are diagnostic. researchgate.netlibretexts.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups. researchgate.net

Table 3: Representative NMR Chemical Shifts (δ) for Long-Chain Alkenols

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Source |

|---|---|---|---|

| ¹H | -CH =CH - (trans) | 5.4 - 5.6 | escholarship.org |

| ¹H | -H ₂C-OH | ~3.6 | escholarship.org |

| ¹³C | -C H=C H- | 125 - 135 | researchgate.net |

| ¹³C | -C H₂-OH | ~63 | researchgate.net |

Hyphenated Techniques for Complex Mixture Analysis

The analysis of (E)-4-Tetradecen-1-ol, especially in biological or environmental samples, often requires the combination of multiple analytical techniques, known as hyphenated techniques, to achieve the necessary selectivity and sensitivity. pharmdbm.com

The premier example is GC-MS, which combines the separation power of GC with the identification capabilities of MS. nih.govresearchgate.net As discussed, this is the workhorse method for analyzing pheromone blends and other complex volatile mixtures. nih.govrothamsted.ac.uk

Another critical hyphenated technique in pheromone research is GC-EAD. nih.gov It links the separation by GC with the biological detection by an insect antenna, ensuring that only biologically relevant compounds are targeted for further structural elucidation by MS or NMR. frontiersin.org It is possible to configure a system that splits the GC effluent three ways to a flame ionization detector (FID), an electroantennographic detector (EAD), and a mass spectrometer (MS), allowing for the simultaneous collection of retention time, biological activity, and mass spectral data from a single injection. frontiersin.org

Other hyphenated methods like GC coupled with Fourier-transform infrared spectroscopy (GC-FTIR) can also provide complementary structural information, particularly about functional groups. researchgate.net The integration of these powerful techniques enables a comprehensive and unambiguous characterization and quantification of (E)-4-Tetradecen-1-ol even in the most challenging and complex sample matrices. pharmdbm.comresearchgate.net

Ecological and Biological Significance of E 4 Tetradecen 1 Ol

Role as a Semiochemical: Pheromone Activity

Semiochemicals are chemical substances that carry information between living organisms. jaydevchemicals.com A prominent class of semiochemicals is pheromones, which mediate interactions between individuals of the same species. diva-portal.org These can be further classified based on the responses they elicit, such as sex pheromones, aggregation pheromones, or alarm pheromones. diva-portal.org

Despite the well-established role of various tetradecenol isomers and their acetates as insect pheromones, extensive database searches did not yield specific studies identifying (E)-4-Tetradecen-1-ol as an active pheromone component for any particular species. While related compounds are frequently cited, direct evidence for the pheromonal activity of (E)-4-Tetradecen-1-ol is not presently available in the reviewed literature.

Interspecies chemical communication involves the exchange of chemical signals between different species. These signals, known as allelochemicals, can benefit the emitter (allomones), the receiver (kairomones), or both (synomones). For instance, some compounds that act as pheromones for one species can be used by predators or parasitoids to locate their prey or hosts.

There is currently no specific research available that documents a role for (E)-4-Tetradecen-1-ol in interspecies chemical communication.

Intra-specific communication relies on pheromones to orchestrate critical behaviors such as mating and aggregation. jaydevchemicals.com Sex pheromones are typically released by one sex to attract the other for mating, and are often highly specific blends of several compounds. researchgate.net Aggregation pheromones, on the other hand, attract individuals of both sexes to a particular location for purposes such as mass attack on a host plant or for mating.

A comprehensive review of scientific literature and databases did not reveal any instance where (E)-4-Tetradecen-1-ol has been identified as a component of a sex or aggregation pheromone system for any insect species. Studies on related compounds are numerous, but specific data for the (E)-4 isomer is absent. For example, research has been conducted on the synthesis and biological activity of isomers of tetradeca-4,8-dien-1-yl acetates and their corresponding alcohols as sex attractants for various leaf-mining moths, but (E)-4-Tetradecen-1-ol was not among the compounds studied. nih.gov

The behavioral response of an insect to a pheromone is a complex process that can include activation, orientation (upwind flight), and close-range behaviors leading to mating. annualreviews.org The specific chemical components of a pheromone blend and their precise ratios are often crucial for eliciting a complete behavioral sequence. annualreviews.org

No studies were found that specifically tested the behavioral responses of any organism to (E)-4-Tetradecen-1-ol. Consequently, there is no data on whether this compound acts as an attractant, repellent, or behavioral modifier, either alone or as part of a blend.

Olfactory Receptor Interactions and Signal Transduction Pathways

The detection of pheromones begins with their interaction with specific Olfactory Receptors (ORs) located on the dendrites of olfactory sensory neurons, which are typically housed in sensilla on the insect's antennae. psu.edu This binding event initiates a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain for processing, ultimately resulting in a behavioral response. psu.edu

The study of these interactions is highly specific, often linking a particular receptor to a specific pheromone component. Given the lack of information on its pheromonal activity, it is unsurprising that no research has been published on the olfactory receptors that might detect (E)-4-Tetradecen-1-ol or the specific signal transduction pathways it might activate. Studies have been performed on the olfactory receptors for related compounds, such as (Z)-5-tetradecen-1-ol in mice, but this provides no direct insight into the specific interactions of the (E)-4 isomer in insects. nih.govresearchgate.net

Structure Activity Relationship Sar Studies for Tetradecen 1 Ol Derivatives

Influence of Double Bond Position on Biological Activity

For instance, different moth species utilize tetradecenyl acetates with varying double bond positions as primary pheromone components. (Z)-11-tetradecenyl acetate (B1210297) is a key pheromone component for the European corn borer, Ostrinia nubilalis, whereas (Z)-9-tetradecenyl acetate is the most common pheromone component found in over 199 moth species. nih.govwikipedia.org This specificity demonstrates that olfactory systems can readily distinguish between isomers where the double bond is located at the C-9, C-11, or other positions. A change from the C-4 position, as in (E)-4-tetradecen-1-ol, to another position results in a distinct compound that is likely to be active in a different species or inactive altogether for a species that uses the C-4 isomer. This specificity arises because each positional isomer interacts differently with the array of olfactory receptors in a given insect, triggering a unique neural signal pattern that is interpreted as either a conspecific mate, a non-target species, or background odor.

Table 1: Examples of C14 Pheromone Positional Isomers and Their Target Species

| Compound Name | Double Bond Position | Target Species (Example) |

| (Z)-9-Tetradecenyl acetate | 9 | Fall Armyworm (Spodoptera frugiperda) |

| (Z)-11-Tetradecenyl acetate | 11 | European Corn Borer (Ostrinia nubilalis) |

| (E)-12-Tetradecen-1-ol | 12 | Tomato Pinworm (Keiferia lycopersicella) |

Impact of Stereochemistry (E/Z Isomerism) on Receptor Specificity

The stereochemistry of the double bond, specifically the E (entgegen or trans) and Z (zusammen or cis) configuration, plays a pivotal role in the specificity of pheromone action. These geometric isomers have distinct three-dimensional shapes that are discriminated by olfactory receptors. nih.gov The biological activity of a tetradecen-1-ol derivative is often dependent not only on the presence of a specific isomer but also on the precise ratio between E and Z isomers.

A classic example is the European corn borer, Ostrinia nubilalis, which exists as two distinct strains, the "Z-strain" and the "E-strain".

The Z-strain uses a pheromone blend with a high ratio of (Z)-11-tetradecenyl acetate to (E)-11-tetradecenyl acetate (typically 97:3).

The E-strain uses the opposite blend, with a low Z/E ratio (typically 4:96). nih.gov

Males of each strain are highly attuned to their respective ratios, and deviation from this ratio can significantly reduce or eliminate attraction. This specificity is rooted at the receptor level. Studies have identified specific odorant receptors (ORs) in O. nubilalis, such as OnubOR3 and OnubOR6, that respond to these pheromone components. nih.gov The differential activation of these and other receptors by the E and Z isomers allows the male moth's nervous system to distinguish between the correct species- and strain-specific signal and an incorrect one. The binding affinity of a ligand to its receptor can be significantly different between E and Z isomers, demonstrating a marked preference for one stereochemistry over the other. nih.gov

Table 2: Effect of E/Z Isomer Ratio on Attraction in Ostrinia nubilalis

| Strain | Primary Pheromone Component | Isomeric Ratio (Z:E) | Behavioral Response |

| Z-strain | (Z)-11-tetradecenyl acetate | ~97:3 | Strong attraction of Z-strain males |

| E-strain | (E)-11-tetradecenyl acetate | ~4:96 | Strong attraction of E-strain males |

Role of Functional Group Modifications (e.g., Acetate vs. Alcohol)

Modification of the terminal functional group, for example, from a hydroxyl group (-OH) in an alcohol to an acetoxy group (-OAc) in an acetate, profoundly alters biological activity. The alcohol and its corresponding acetate ester are perceived as distinct compounds by an insect's olfactory system. researchgate.net In many cases, one functions as the primary attractant while the other may be inactive, synergistic, or even antagonistic.

Research on tortricid moths suggests that male moths can discriminate between acetate isomers with greater precision than the analogous alcohols. researchgate.net This implies that the acetate functional group may allow for more specific interactions with olfactory receptors. The conversion between these functional groups is a key biochemical process in the pheromone glands of female moths and is a major driver of pheromone diversity. nih.gov

In a compelling example, the sex pheromone of the tea pest Archips strojny consists of (Z)-11-tetradecenyl acetate (Z11-14:Ac) and (Z)-11-tetradecen-1-ol (Z11-14:OH). Field trapping assays demonstrated that Z11-14:Ac is the primary attractant. However, as the proportion of Z11-14:OH in the blend was increased, the attractiveness of the lure decreased significantly, indicating that the alcohol functions as a behavioral antagonist.

Table 3: Comparative Roles of Alcohol and Acetate Functional Groups in Select Insects

| Species | Attractant Functional Group | Role of Corresponding Analog |

| Archips strojny | Acetate (Z11-14:Ac) | Alcohol (Z11-14:OH) is antagonistic. |

| Choristoneura fumiferana | Aldehyde ((E/Z)-11-tetradecenal) | The precursor acetate and alcohol are part of the biosynthetic pathway. nih.gov |

| Euhyponomeutoides albithoracellus | Acetate ((E/Z)-11-14:OAc) | Alcohols ((E/Z)-11-14:OH) are antagonistic. |

Synergistic and Antagonistic Effects in Pheromone Blends

The biological response to a pheromone is rarely dictated by a single molecule. Instead, it is the specific blend of multiple components and their precise ratios that elicits a maximal behavioral response. nih.gov Components within a blend can have synergistic effects, where the activity of the blend is greater than the sum of its parts, or antagonistic effects, where one component inhibits the response to another. arxiv.orgrsc.org

These interactions are crucial for maintaining reproductive isolation between closely related species that may share one or more pheromone components. An incorrect component or an improper ratio can disrupt the "olfactory balance" required for attraction. nih.gov

Antagonism: As noted previously, the presence of an alcohol can inhibit the response to an acetate pheromone. For the currant bud moth, Euhyponomeutoides albithoracellus, a 1:1 blend of (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate is a potent attractant. The addition of the corresponding (E)- and (Z)-11-tetradecen-1-ol isomers to this blend drastically reduced male moth capture, demonstrating a strong antagonistic effect. Similarly, the wrong geometric isomer can act as an antagonist. For many moth species that use a specific Z/E ratio, the presence of an excessive amount of the "wrong" isomer can inhibit attraction.

Synergism: While (E)-4-tetradecen-1-ol might be a primary pheromone component, its activity could be significantly enhanced by the presence of minor components, which could be other isomers, alcohols, or acetates. In some cases, host-plant volatiles can act synergistically with sex pheromones to increase attraction. researchgate.net For the navel orangeworm moth, a mixture of four components, including an aldehyde, a polyene, and two different hexadecadien-1-ol (B14476207) isomers, produced the highest levels of attraction and source contact, indicating a synergistic interaction among all components.

These complex interactions highlight that the activity of (E)-4-tetradecen-1-ol cannot be considered in isolation but must be evaluated within the context of the complete chemical blend perceived by the target organism.

Advanced Research Applications Excluding Clinical Human Trials

Integrated Pest Management Strategies

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. Chemical signals, or semiochemicals, play a crucial role in IPM, particularly in monitoring and controlling insect populations.

Insect pheromones, which are semiochemicals used for communication between members of the same species, are widely employed in IPM programs for monitoring and surveillance. Traps baited with synthetic pheromones can detect the presence of a pest, determine its population density, and track its activity throughout the season. This information is vital for making informed decisions about the timing and necessity of control interventions.

While (E)-4-Tetradecen-1-ol itself is not widely cited as a primary attractant, various isomers of tetradecenol and its acetate (B1210297) form are key components of the sex pheromones of numerous lepidopteran pests. For instance, (Z)-9-tetradecen-1-ol is a crucial component in the sex pheromone communication system of Hypsipyla robusta. dropofodor.com Similarly, blends of tetradecenyl acetates are used to monitor pests like the tomato leafminer, Tuta absoluta. acs.org The effectiveness of a monitoring system relies on the precise chemical composition of the lure. The table below illustrates examples of related compounds used in insect monitoring.

| Compound | Target Pest | Application |

| (Z)-9-tetradecen-1-ol | Hypsipyla robusta | Pheromone trap lure component dropofodor.com |

| (Z)-11-tetradecenyl acetate | Tea Tortrix (Archips strojny) | Pheromone trap lure component mdpi.com |

| (E,Z,Z)-3,8,11-tetradecatrienyl acetate | Tomato Leafminer (Tuta absoluta) | Pheromone trap lure component thegoodscentscompany.com |

Given the specificity of insect olfactory systems, it is plausible that (E)-4-Tetradecen-1-ol could be a minor component of a pheromone blend for a specific insect species, or that it could act as a synergist or antagonist, modifying the insect's response to the primary attractant. Further research in insect chemical ecology would be necessary to identify any such roles.

Mating disruption is a pest control technique that involves releasing a large amount of a synthetic sex pheromone into the environment to prevent male insects from finding females and mating. This is typically achieved using dispensers that slowly release the pheromone over an extended period. The constant presence of the pheromone confuses the males, making it difficult for them to follow the natural pheromone plumes of calling females. researchgate.net

The success of mating disruption depends on the specific pheromone components and their ratios. Many commercially available mating disruption products utilize tetradecenol derivatives. For example, various tetradecadienyl and tetradecatrienyl acetates are used to manage the tomato leafminer. thegoodscentscompany.commosquitomagnet.com While a direct application of (E)-4-Tetradecen-1-ol in a commercial mating disruption product is not documented, its structural similarity to known pheromones suggests it could potentially be investigated for such purposes, either as a primary component or as part of a blend.

Chemical Ecology Research Tools and Methodologies

Chemical ecology is the study of the chemical interactions between living organisms. Semiochemicals are fundamental to this field, and synthetic standards of these compounds are essential research tools. (E)-4-Tetradecen-1-ol, as a specific stereoisomer of a known class of insect semiochemicals, can be utilized in various research methodologies to unravel the complexities of insect behavior and communication.

Researchers use synthetic pheromone components to:

Identify new pheromones: By testing the electrophysiological and behavioral responses of insects to a range of related compounds, researchers can identify the active components of a previously unknown pheromone blend.

Study structure-activity relationships: By systematically modifying the structure of a known pheromone (e.g., changing the position or geometry of the double bond) and observing the effect on insect response, scientists can understand which structural features are critical for bioactivity.

Investigate neural processing of odors: Specific isomers like (E)-4-Tetradecen-1-ol can be used as olfactory stimuli in neurophysiological studies to map how different odor molecules are detected by antennal receptors and processed in the insect brain.

Elucidate biosynthetic pathways: Labeled isotopes of potential precursors can be used to trace the metabolic pathways that insects use to produce their pheromones.

While specific studies employing (E)-4-Tetradecen-1-ol as a research tool are not prominent, the general methodologies of chemical ecology rely heavily on the availability of a wide array of such specific chemical structures.

Role as a Precursor in Specialized Organic Synthesis

The synthesis of biologically active natural products, such as insect pheromones, often requires multi-step procedures starting from simpler, commercially available precursors. Unsaturated long-chain alcohols like (E)-4-Tetradecen-1-ol can serve as important building blocks in the synthesis of more complex molecules.

The synthesis of a specific isomer of a tetradecenol often involves stereoselective reactions to create the double bond with the desired geometry (E or Z) at a specific position. For example, the Wittig reaction is a common method for synthesizing unsaturated alcohols and their acetates. researchgate.net

Once synthesized, a compound like (E)-4-Tetradecen-1-ol could be further modified. The terminal alcohol group can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified to produce the corresponding acetate, which is a common functional group in insect pheromones. The double bond can also be subjected to various chemical transformations. Thus, (E)-4-Tetradecen-1-ol can be a key intermediate in the synthesis of a range of other semiochemicals or specialty chemicals. For instance, the synthesis of various tetradeca-4,8-dien-1-yl acetates has been reported, demonstrating synthetic routes to related structures. nih.gov

Potential in Other Industrial Applications (e.g., Flavoring/Fragrance Research, Materials Science)

The sensory properties of long-chain unsaturated alcohols and their esters are of interest to the flavor and fragrance industry. These compounds can contribute a variety of notes, from fatty and waxy to fruity and floral, depending on their specific structure. For example, delta-tetradecalactone (B1661937) is noted for its creamy and buttery character in flavor applications. While the specific organoleptic properties of (E)-4-Tetradecen-1-ol are not well-documented, it is known that the location and geometry of the double bond in an aliphatic alcohol can significantly influence its scent profile. Further sensory evaluation would be required to determine its potential in this industry.

In the field of materials science, long-chain fatty alcohols and their derivatives can be used as surfactants, emulsifiers, and lubricants. The presence of a double bond in the carbon chain can influence the physical properties of these materials, such as their melting point and viscosity, and can also provide a site for further polymerization or chemical modification. While there are no specific materials science applications reported for (E)-4-Tetradecen-1-ol, its structure is consistent with molecules that could be explored for the development of new polymers, coatings, or other advanced materials.

Future Directions and Research Opportunities

Elucidation of Complete Biosynthetic Pathways for Specific Isomers

The biosynthesis of insect pheromones, including (E)-4-Tetradecen-1-ol, involves a series of enzymatic reactions that modify common fatty acid precursors. While the general steps of desaturation, chain-shortening, and reduction are understood, the precise enzymes and their genetic underpinnings for the production of the specific (E)-4 isomer are not fully elucidated in many species. Future research should focus on identifying and characterizing the full suite of enzymes responsible for its biosynthesis.

Key Research Objectives:

Identification of Novel Desaturases and Reductases: Genome mining and functional characterization are crucial to pinpoint the specific desaturases that introduce the double bond at the fourth position and the reductases that convert the fatty acyl precursor to the final alcohol.

Understanding Stereospecific Mechanisms: Investigating the enzymatic mechanisms that ensure the production of the (E) isomer over the (Z) isomer is a critical area of inquiry.

Regulatory Network Analysis: Elucidating the hormonal and environmental cues that regulate the expression of the biosynthetic genes will provide a more complete picture of pheromone production.

A deeper understanding of these pathways could pave the way for biotechnological production of this specific isomer using engineered microorganisms, offering a sustainable alternative to chemical synthesis.

Discovery of Novel Biological Activities and Interactions

While the primary role of (E)-4-Tetradecen-1-ol is in intraspecific communication, the possibility of other, undiscovered biological activities exists. Many natural products initially identified for one function have been found to possess a range of other bioactive properties.

Potential Areas of Investigation:

Interspecific Interactions: Exploring whether (E)-4-Tetradecen-1-ol or its derivatives act as kairomones, allomones, or synomones, influencing the behavior of other species, including predators, parasitoids, or competitors.

Antimicrobial or Antifungal Properties: Screening the compound and its analogues for activity against various pathogens could reveal novel therapeutic applications.

Plant-Insect Interactions: Investigating if the compound influences plant physiology or defense mechanisms, either directly or indirectly.

The discovery of new biological roles would significantly broaden the relevance and potential applications of (E)-4-Tetradecen-1-ol beyond pest management.

Development of Next-Generation Analogues for Targeted Applications

The synthesis of structural analogues of natural products is a well-established strategy for developing more potent and selective bioactive compounds. By modifying the structure of (E)-4-Tetradecen-1-ol, it may be possible to enhance its efficacy in pest control or to develop new applications.

Strategies for Analogue Development:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the alkyl chain length, the position and geometry of the double bond, and the functional group can help to identify the key structural features required for biological activity.

Introduction of Fluorine or Other Halogens: Selective fluorination can alter the compound's metabolic stability, binding affinity, and lipophilicity, potentially leading to enhanced performance.

Conformationally Restricted Analogues: Incorporating cyclic structures or other rigidifying elements can provide insights into the bioactive conformation and may lead to more potent analogues.

The development of next-generation analogues could lead to more effective and environmentally benign pest management tools.

Advanced Computational Modeling for SAR and Receptor Binding Prediction

Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for understanding ligand-receptor interactions and for guiding the design of new bioactive molecules. nih.govmdpi.com

Applications in (E)-4-Tetradecen-1-ol Research:

Homology Modeling of Receptors: In the absence of experimentally determined structures, homology modeling can be used to build 3D models of the olfactory receptors and pheromone-binding proteins that interact with (E)-4-Tetradecen-1-ol.

Molecular Docking Simulations: Docking studies can predict the binding mode of (E)-4-Tetradecen-1-ol and its analogues within the receptor binding pocket, providing insights into the key molecular interactions. nih.govresearchgate.net

QSAR Model Development: By correlating the structural features of a series of analogues with their biological activity, QSAR models can be developed to predict the activity of new, untested compounds. mdpi.com

These computational tools can accelerate the discovery and optimization of novel analogues with desired biological activities.

Environmental Impact and Degradation Studies in Ecological Systems

As with any chemical introduced into the environment, a thorough understanding of the environmental fate and potential ecological impact of (E)-4-Tetradecen-1-ol is essential.

Key Research Areas:

Biodegradation Pathways: Identifying the microorganisms and enzymatic pathways responsible for the degradation of (E)-4-Tetradecen-1-ol in soil and water is crucial for assessing its environmental persistence. pjoes.com

Identification of Degradation Products: Characterizing the chemical structures of the degradation products is necessary to evaluate their potential toxicity and environmental impact. researchgate.net

Ecotoxicological Assessment: Evaluating the potential effects of the parent compound and its degradation products on non-target organisms, such as beneficial insects, aquatic life, and soil microorganisms, is a critical component of a comprehensive environmental risk assessment.

Thorough environmental impact studies will ensure the responsible and sustainable use of (E)-4-Tetradecen-1-ol in agricultural and other applications.

Q & A

Q. What safety protocols are essential when handling (E)-4-Tetradecen-1-ol in laboratory settings?

- Methodological Answer : Researchers must wear protective eyewear, gloves, and lab coats to avoid skin contact and inhalation. Experiments producing toxic byproducts should be conducted in fume hoods or gloveboxes. Post-experiment waste must be segregated and disposed of via certified biological waste management services to prevent environmental contamination . Safety data sheets (SDS) for analogous compounds, such as tetraethyl orthosilicate, recommend additional precautions like avoiding ignition sources and ensuring adequate ventilation .

How should researchers formulate a focused research question for studying (E)-4-Tetradecen-1-ol?

- Methodological Answer : Define the research question with specificity, including variables (e.g., reaction conditions, stereochemical purity) and measurable outcomes. Align the question with broader objectives, such as elucidating structure-activity relationships or optimizing synthetic pathways. Underline the question in the introduction and ensure it guides experimental design and analysis .

Q. What are the key considerations for designing initial experiments involving (E)-4-Tetradecen-1-ol?

- Methodological Answer : Narrow the scope to address one hypothesis at a time (e.g., solvent effects on isomer stability). Use pilot studies to test feasibility, and predefine metrics for success (e.g., yield thresholds, spectral purity). Document protocols rigorously to enable replication, and align objectives with analytical methods (e.g., GC-MS for purity assessment) .

Q. How can researchers ensure accurate spectral data interpretation for (E)-4-Tetradecen-1-ol?

- Methodological Answer : Cross-reference experimental NMR or IR spectra with authenticated databases like NIST Chemistry WebBook, which provides validated spectral data for structural confirmation. Calibrate instruments regularly and include control samples to minimize baseline noise. Raw data should be archived in appendices, with processed data highlighted in the main text .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictions in experimental data for (E)-4-Tetradecen-1-ol?

- Methodological Answer : Conduct error source analysis (e.g., instrumental drift, sample contamination) using statistical tools like ANOVA or regression models. Replicate experiments under varied conditions to isolate confounding factors. Triangulate findings with complementary techniques (e.g., comparing HPLC purity data with DSC thermal profiles) .

Q. How can researchers integrate computational modeling with experimental data for (E)-4-Tetradecen-1-ol?

- Methodological Answer : Use density functional theory (DFT) to predict thermodynamic stability of the (E)-isomer and validate against experimental kinetic data. Combine molecular dynamics simulations with empirical solvent effects to refine reaction mechanisms. Document computational parameters (e.g., basis sets, convergence criteria) to enable reproducibility .

Q. What advanced techniques validate the stereochemical purity of (E)-4-Tetradecen-1-ol?

- Methodological Answer : Employ chiral chromatography (e.g., HPLC with a Chiralpak® column) to separate (E) and (Z) isomers. Confirm configurations using circular dichroism (CD) spectroscopy or X-ray crystallography. Validate methods against certified reference materials and include uncertainty margins in reports .

Q. How can researchers ensure reproducibility in studies on (E)-4-Tetradecen-1-ol?

- Methodological Answer : Publish detailed protocols, including reagent lot numbers, instrument settings, and environmental conditions (e.g., humidity, temperature). Use standardized operating procedures (SOPs) for critical steps like sample preparation. Collaborate with independent labs for cross-validation and share raw datasets in supplementary materials .

Q. What strategies address challenges in synthesizing high-purity (E)-4-Tetradecen-1-ol?

- Methodological Answer : Optimize reaction parameters (e.g., temperature, catalyst loading) via design of experiments (DoE) to maximize stereoselectivity. Implement inline analytics (e.g., FTIR monitoring) for real-time purity assessment. Post-synthesis, use fractional distillation followed by recrystallization to remove trace impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.